5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine
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Overview
Description
5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a piperidinyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of 5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine involves several steps, including the formation of the pyrimidine ring and the introduction of the fluorine and piperidinyl groups. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom through a fluorination reaction. The piperidinyl group is then attached to the pyrimidine ring using a nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, and alteration of gene expression .
Comparison with Similar Compounds
5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
Methyl N-[5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]acetyl-D-alaninate: This compound also contains a fluorinated pyrimidine ring but differs in its overall structure and functional groups.
Aminopyrimidines: These compounds share the pyrimidine core structure but may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN6/c1-12(2)17-16(19)18(22-11-21-17)24(4)14-6-5-9-25(10-14)15-7-8-20-13(3)23-15/h7-8,11-12,14H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRJESXNDWOONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)N(C)C3=NC=NC(=C3F)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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